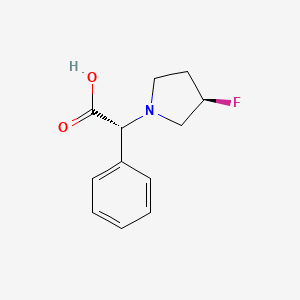
(R)-2-((R)-3-Fluoropyrrolidin-1-YL)-2-phenylacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-(®-3-Fluoropyrrolidin-1-YL)-2-phenylacetic acid is a chiral compound that has garnered interest in various fields of scientific research
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(®-3-Fluoropyrrolidin-1-YL)-2-phenylacetic acid typically involves the following steps:
Formation of the Fluoropyrrolidine Ring: This can be achieved through the fluorination of a pyrrolidine precursor using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Attachment of the Phenylacetic Acid Moiety: The fluoropyrrolidine intermediate is then coupled with a phenylacetic acid derivative using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.
化学反応の分析
Types of Reactions
®-2-(®-3-Fluoropyrrolidin-1-YL)-2-phenylacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
科学的研究の応用
Chemistry
In chemistry, ®-2-(®-3-Fluoropyrrolidin-1-YL)-2-phenylacetic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its chiral nature makes it a valuable tool for studying enantioselective processes and the effects of chirality on biological activity.
Medicine
In medicinal chemistry, ®-2-(®-3-Fluoropyrrolidin-1-YL)-2-phenylacetic acid is investigated for its potential as a pharmacophore. Its structure may be modified to develop new drugs with improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound can be used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用機序
The mechanism of action of ®-2-(®-3-Fluoropyrrolidin-1-YL)-2-phenylacetic acid involves its interaction with specific molecular targets. The fluoropyrrolidine ring may interact with enzymes or receptors, leading to changes in their activity. The phenylacetic acid moiety can also participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s biological effects.
類似化合物との比較
Similar Compounds
- ®-2-(®-3-Chloropyrrolidin-1-YL)-2-phenylacetic acid
- ®-2-(®-3-Bromopyrrolidin-1-YL)-2-phenylacetic acid
- ®-2-(®-3-Methylpyrrolidin-1-YL)-2-phenylacetic acid
Uniqueness
®-2-(®-3-Fluoropyrrolidin-1-YL)-2-phenylacetic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the metabolic stability of the compound, increase its lipophilicity, and affect its binding affinity to biological targets.
This detailed article provides a comprehensive overview of ®-2-(®-3-Fluoropyrrolidin-1-YL)-2-phenylacetic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C12H14FNO2 |
|---|---|
分子量 |
223.24 g/mol |
IUPAC名 |
(2R)-2-[(3R)-3-fluoropyrrolidin-1-yl]-2-phenylacetic acid |
InChI |
InChI=1S/C12H14FNO2/c13-10-6-7-14(8-10)11(12(15)16)9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,15,16)/t10-,11-/m1/s1 |
InChIキー |
ZLAKPURGNBLUCC-GHMZBOCLSA-N |
異性体SMILES |
C1CN(C[C@@H]1F)[C@H](C2=CC=CC=C2)C(=O)O |
正規SMILES |
C1CN(CC1F)C(C2=CC=CC=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



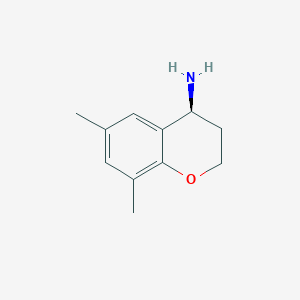
![N-[9-[(2S,4R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B15233653.png)
![N-[(2-bromophenyl)methyl]cyclopentanamine](/img/structure/B15233657.png)
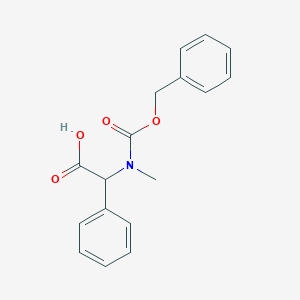
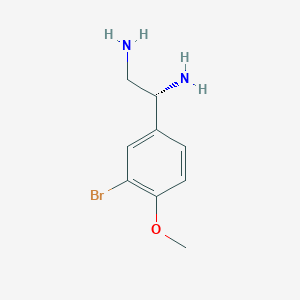
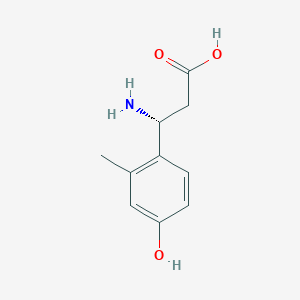
![1-[4-(Trifluoromethyl)phenyl]pentan-2-one](/img/structure/B15233679.png)
![(3aS,6aS)-octahydropyrrolo[3,4-b]pyrrol-2-one](/img/structure/B15233681.png)
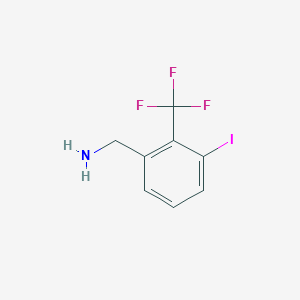
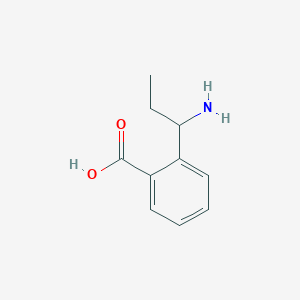

![4,7-Dichlorobenzo[d]thiazole-2-carbonitrile](/img/structure/B15233699.png)
![6-(Propan-2-yloxy)-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B15233701.png)
